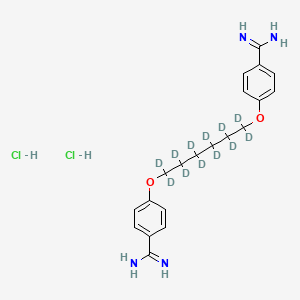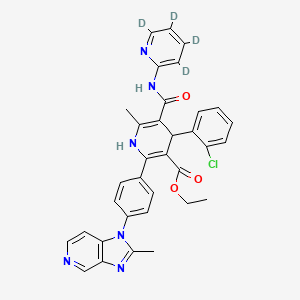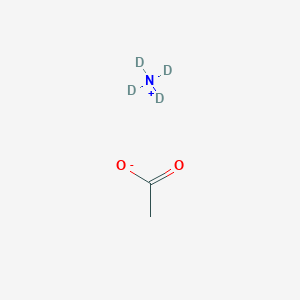
Ammonium-d4 acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium-d4 acetate: is a deuterium-labeled compound, specifically a form of ammonium acetate where the hydrogen atoms are replaced with deuterium atoms. Its chemical formula is ND4CO2CH3, and it has a molecular weight of 81.11 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium-d4 acetate is synthesized by reacting deuterated ammonia (ND3) with acetic acid (CH3COOH). The reaction is typically carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium. The general reaction is as follows: [ \text{ND}_3 + \text{CH}_3\text{COOH} \rightarrow \text{ND}_4\text{CO}_2\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves the use of deuterated ammonia and acetic acid in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium-d4 acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Decomposition Reactions: Upon heating, this compound decomposes to produce deuterated ammonia and acetic acid.
Common Reagents and Conditions:
Acids and Bases: Strong acids or bases can facilitate the decomposition of this compound.
Heat: Heating the compound can lead to its decomposition into deuterated ammonia and acetic acid.
Major Products Formed:
Deuterated Ammonia (ND3): Formed during the decomposition of this compound.
Acetic Acid (CH3COOH): Another product of the decomposition reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ammonium-d4 acetate is used as a reagent in various chemical reactions, particularly in studies involving isotopic labeling. It is valuable in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for tracing reaction pathways and studying reaction mechanisms.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme kinetics. Its deuterium labeling allows for precise tracking of biochemical processes.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in the development of new pharmaceuticals by providing insights into drug behavior in the body.
Industry: In industrial applications, this compound is used in the production of deuterated compounds, which are essential in various research and development processes .
Wirkmechanismus
The mechanism of action of ammonium-d4 acetate is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs. The presence of deuterium atoms can alter the rate of chemical reactions, providing valuable information about reaction mechanisms and pathways. In biological systems, this compound can be used to trace metabolic processes and study enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Ammonium acetate (NH4CO2CH3): The non-deuterated form of ammonium-d4 acetate.
Ammonium acetate-d3 (ND3CO2CH3): A partially deuterated form where only the ammonia part is deuterated.
Ammonium-15N acetate (15NH4CO2CH3): An isotopically labeled compound with nitrogen-15 instead of deuterium.
Uniqueness: this compound is unique due to its complete deuterium labeling, which provides distinct advantages in isotopic labeling studies. It offers higher sensitivity and specificity in analytical techniques such as mass spectrometry and NMR spectroscopy compared to partially labeled or non-deuterated compounds .
Eigenschaften
Molekularformel |
C2H7NO2 |
|---|---|
Molekulargewicht |
81.11 g/mol |
IUPAC-Name |
tetradeuterioazanium;acetate |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i/hD4 |
InChI-Schlüssel |
USFZMSVCRYTOJT-JBISRTOLSA-N |
Isomerische SMILES |
[2H][N+]([2H])([2H])[2H].CC(=O)[O-] |
Kanonische SMILES |
CC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
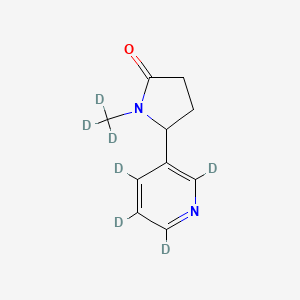

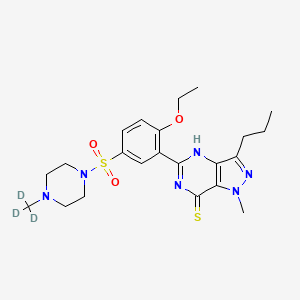
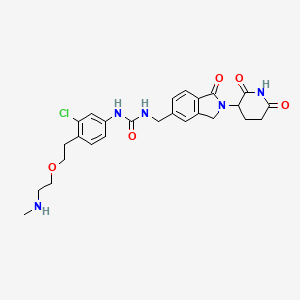

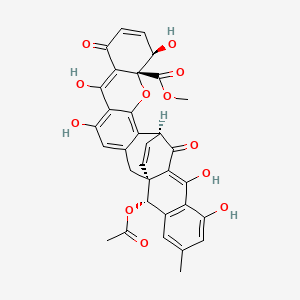


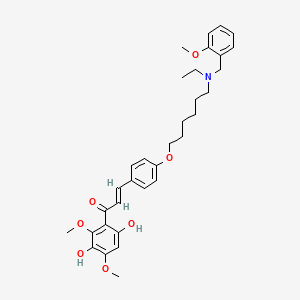
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
